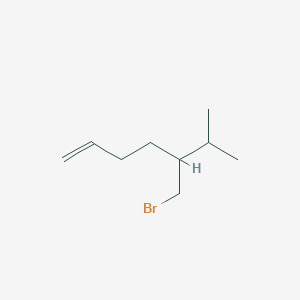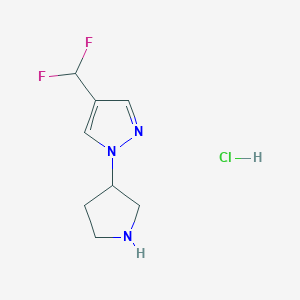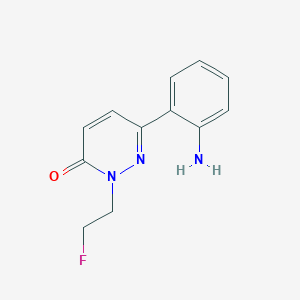
1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene
Übersicht
Beschreibung
1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene, commonly referred to as 1-bromofluoroethyl-4-t-butylbenzene (BFBTB), is a chemical compound that has been widely studied for its potential applications in scientific research. It is a halogenated aromatic compound with a unique structure, consisting of a bromine atom and a fluorine atom attached to a benzene ring. BFBTB has been studied for its potential use in the synthesis of various other compounds, its mechanism of action, and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Solvent Influence on Aryl Bromides Reactions
The study by Bailey et al. (2006) explores the effect of solvent on the lithium-bromine exchange reactions of aryl bromides, such as 1-bromo-4-tert-butylbenzene. This work indicates how solvent choice can significantly influence the efficiency and outcome of reactions involving similar brominated compounds. It suggests potential applications in the synthesis of lithium-aryl intermediates, important for further organic transformations (Bailey, Luderer, & Jordan, 2006).
Synthesis and Properties of Polyamides
Research by Hsiao et al. (2000) on the synthesis of polyamides from bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrates the utility of tert-butyl-substituted benzene derivatives in polymer chemistry. This study could provide a foundation for using "1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene" in the development of new polymeric materials with specific thermal and solubility properties (Hsiao, Yang, & Chen, 2000).
Applications in Organometallic Chemistry
Research on the preparation and properties of sterically protected diphosphene and fluorenylidenephosphine bearing tert-butyl groups by Toyota et al. (2003) illustrates the role of tert-butyl-substituted benzene derivatives in the synthesis of low-coordinate phosphorus compounds. This could hint at potential applications of "1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene" in the synthesis of organometallic compounds with unique electronic properties (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Halogen-Metal Exchange in Aryl Halides
The study by Mongin and Schlosser (1996) on regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes using tert-butoxide activated butyllithium highlights a methodology that could be applicable to "1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene" for functionalizing the molecule at specific positions. This research suggests potential pathways for modifying the compound for further chemical synthesis or as intermediates in organic synthesis (Mongin & Schlosser, 1996).
Eigenschaften
IUPAC Name |
1-(2-bromo-1-fluoroethyl)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYXYBQFIPAOAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1492302.png)

![3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492306.png)
![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dihydrochloride](/img/structure/B1492307.png)
![Methyl 4-[(azetidin-3-yl)methyl]benzoate hydrochloride](/img/structure/B1492308.png)

![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492311.png)
![(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492313.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1492314.png)
![4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492316.png)
![(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492317.png)
![(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492318.png)
![(3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492320.png)
